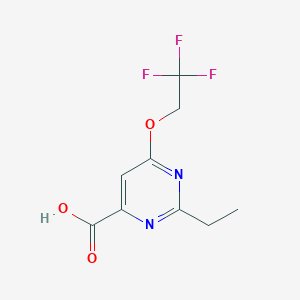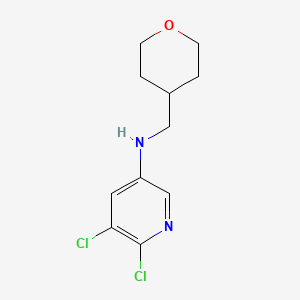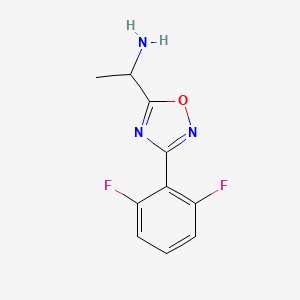
3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethylsulfonyl group at position 3 and a 3-fluorophenyl group at position 4 of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethylsulfonyl chloride under basic conditions to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(3-chlorophenyl)-1H-pyrazole
Uniqueness
3-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-pyrazole is unique due to the specific combination of the ethylsulfonyl and 3-fluorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and properties.
Propiedades
Fórmula molecular |
C11H11FN2O2S |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-4-(3-fluorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11FN2O2S/c1-2-17(15,16)11-10(7-13-14-11)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,14) |
Clave InChI |
NNEZQZMYBCHCRJ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)
![7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11785911.png)









![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)

![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)
